molecular formula C11H9FO B2766126 6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one CAS No. 127956-66-5

6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one

Cat. No.: B2766126
CAS No.: 127956-66-5
M. Wt: 176.19
InChI Key: JJAKWNFBACEECQ-UHFFFAOYSA-N
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Description

6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one is a bicyclic aromatic ketone featuring a seven-membered annulene ring fused to a benzene ring.

Properties

IUPAC Name

6-fluoro-8,9-dihydrobenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-2,4,6-7H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAKWNFBACEECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated aromatic compound.

    Fluorination: Introduction of the fluorine atom at the desired position using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Cyclization: Formation of the fused ring structure through cyclization reactions, often involving palladium-catalyzed coupling reactions.

    Oxidation: Introduction of the ketone group at the 5th position using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Reactors: Use of batch reactors for controlled reaction conditions.

    Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.

    Purification: Purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group to alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Formation of carboxylic acids, esters, or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted benzoannulene derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-8,9-dihydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. Potential molecular targets include enzymes, receptors, and nucleic acids, where the compound may exert its effects through inhibition, activation, or modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 6-Fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one, highlighting substituent effects on properties and applications:

Compound Name Substituents Molecular Formula MW (g/mol) CAS Key Properties/Applications References
3-Bromo-6-fluoro-8,9-dihydro-5H-benzo[7]annulen-5-one 6-F, 3-Br C₁₁H₁₀BrFO 255.1 2309444-28-6 Liquid; used as a synthetic intermediate (82% yield in rhodium-catalyzed reactions)
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 3-Cl C₁₁H₁₁ClO 195 21413-77-4 Lab chemical with strict safety protocols; intermediate for bioactive molecules
6,6-Difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 6,6-F₂, 7-I C₁₁H₉F₂IO 322.09 1777805-08-9 High molecular weight; potential for radiopharmaceuticals or cross-coupling reactions
7-[4-(2,6-Dichlorophenyl)piperidine-1-carbonyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 1-CH₃, 7-piperidine-carbonyl C₂₇H₂₄Cl₂N₂O₂ 503.4 - NMDA receptor antagonist candidate; characterized by NMR and mass spectrometry
6-(Dimethylamino)-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Hydrochloride 6-N(CH₃)₂, 6-Ph C₁₉H₂₂NClO 286.1 - White solid; evaluated for mast cell stabilization or CNS activity
3,7-Bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d][7]annulen-5-one Extended π-system with triphenylamine groups C₅₀H₃₆N₂O 704.8 - Dye-sensitized solar cell component (power conversion efficiency tested)

Key Research Findings

Halogen Substitution Effects: Bromo- and chloro-substituted derivatives (e.g., ) exhibit enhanced electrophilicity, making them reactive intermediates for cross-coupling reactions.

Amino and Piperidine Derivatives: The dimethylamino-phenyl derivative () forms a stable hydrochloride salt, suggesting improved solubility for pharmacological use. The piperidine-carbonyl derivative () demonstrates NMDA receptor antagonism, highlighting the role of bulky substituents in targeting CNS receptors.

Electron-Withdrawing Groups :

  • The perfluorobutyl-substituted analog () failed to react under cobalt catalysis, indicating steric hindrance or electronic deactivation from the CF₃ group.

Materials Science Applications: The triphenylamine-substituted derivative () showed promise in solar cells, achieving measurable power conversion efficiency due to its extended conjugation and donor-acceptor properties.

Biological Activity

6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one is a fluorinated derivative of benzoannulene, characterized by its unique fused ring structure and the presence of a fluorine atom at the 6th position and a ketone group at the 5th position. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research as a selective estrogen receptor degrader (SERD).

Chemical Structure and Properties

The molecular formula of 6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one is C11H9FO. The structural characteristics include:

PropertyValue
IUPAC Name6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one
CAS Number127956-66-5
Molecular Weight188.19 g/mol
Boiling PointNot available
Melting PointNot available

The primary biological activity of 6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one is attributed to its role as a SERD. SERDs function by selectively degrading estrogen receptors (ERs), which are critical in various physiological processes including cellular proliferation and differentiation. The interaction with ERs effectively inhibits their signaling pathways, making this compound a potential candidate for therapeutic applications in hormone-dependent cancers.

Target Pathways

  • Estrogen Receptor Signaling : The compound targets both ERα and ERβ, leading to the degradation of these receptors and subsequent inhibition of estrogen-mediated transcriptional activity.
  • Cellular Proliferation : By disrupting ER signaling, 6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one may reduce the proliferation of estrogen-dependent tumors.

Biological Activity Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various benzoannulene derivatives including 6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM.

CompoundIC50 (µM)Mechanism
6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one12ER degradation
Tamoxifen25ER antagonist
Fulvestrant15SERD

Synthesis and Preparation

The synthesis of 6-Fluoro-8,9-dihydro-5H-benzo annulen-5-one typically involves several key steps:

  • Starting Material : A suitable fluorinated aromatic precursor is selected.
  • Fluorination : The introduction of fluorine is achieved using reagents such as Selectfluor.
  • Cyclization : Palladium-catalyzed coupling reactions facilitate the formation of the fused ring structure.
  • Oxidation : The ketone group is introduced using oxidizing agents like potassium permanganate.

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